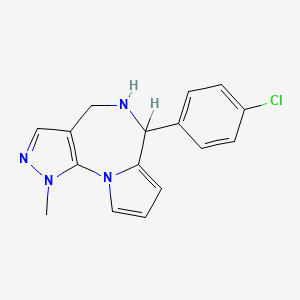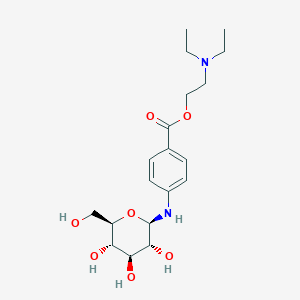
Procaine glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Procaine glucoside is a compound that combines the local anesthetic properties of procaine with the glycosidic properties of glucose It is known chemically as 2-diethylaminoethyl 4-[(3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)amino]benzoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of procaine glucoside typically involves the reaction of procaine with glucose under specific conditions. One common method involves the use of a glycosylation reaction, where procaine is reacted with a glucose derivative in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the glycosidic bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale glycosylation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Procaine glucoside can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino group or the glucose moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the glucose moiety, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at the aromatic ring or the amino group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often under mild conditions to prevent degradation of the compound.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents, often under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different pharmacological properties.
Scientific Research Applications
Chemistry: It is used as a model compound for studying glycosylation reactions and the stability of glycosidic bonds.
Biology: Research has explored its effects on cellular processes and its potential as a tool for studying glucose metabolism.
Medicine: Procaine glucoside has been investigated for its potential use as a local anesthetic with improved pharmacokinetic properties compared to procaine alone.
Industry: It may be used in the development of new pharmaceutical formulations and as a reference compound in quality control processes.
Mechanism of Action
The mechanism of action of procaine glucoside involves its interaction with sodium channels in neuronal cell membranes. By inhibiting sodium influx through these channels, this compound prevents the generation and propagation of action potentials, leading to its anesthetic effects. The glucose moiety may also influence the compound’s pharmacokinetics and cellular uptake, potentially enhancing its efficacy and duration of action.
Comparison with Similar Compounds
Similar Compounds
Procaine: A local anesthetic used for infiltration anesthesia, peripheral nerve block, and spinal block.
Lidocaine: Another local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Tetracaine: A more potent local anesthetic with a longer duration of action compared to procaine.
Uniqueness of Procaine Glucoside
This compound is unique in that it combines the anesthetic properties of procaine with the glycosidic properties of glucose. This combination may offer advantages such as improved pharmacokinetics, enhanced cellular uptake, and potentially reduced toxicity. Additionally, the presence of the glucose moiety may allow for targeted delivery to specific tissues or cells that have a high affinity for glucose.
Properties
CAS No. |
47593-05-5 |
|---|---|
Molecular Formula |
C19H30N2O7 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]benzoate |
InChI |
InChI=1S/C19H30N2O7/c1-3-21(4-2)9-10-27-19(26)12-5-7-13(8-6-12)20-18-17(25)16(24)15(23)14(11-22)28-18/h5-8,14-18,20,22-25H,3-4,9-11H2,1-2H3/t14-,15-,16+,17-,18-/m1/s1 |
InChI Key |
LIVMDPJVEVUASE-UYTYNIKBSA-N |
Isomeric SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


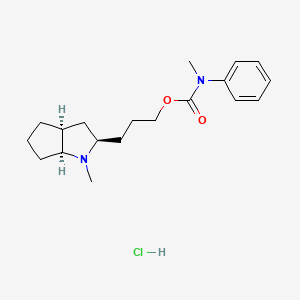
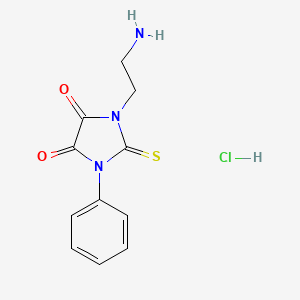

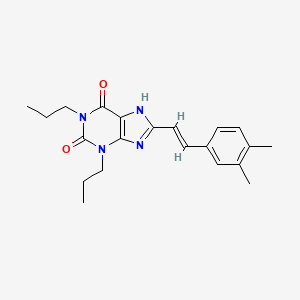
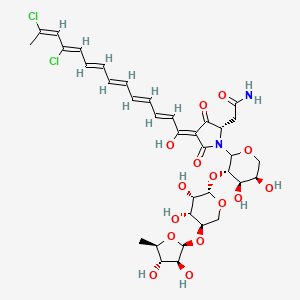

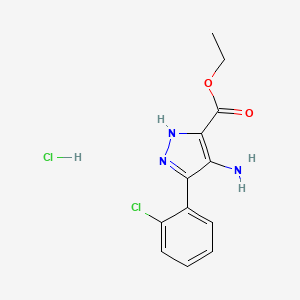
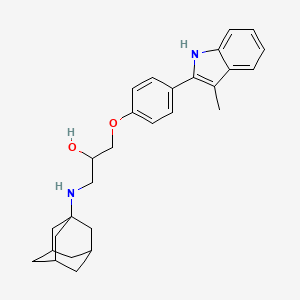
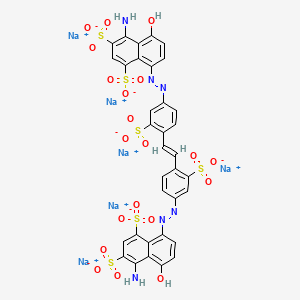

![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-one](/img/structure/B15191751.png)

